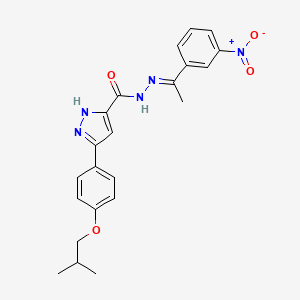

5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Description

5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted with a 4-isobutoxyphenyl group at position 5 and a hydrazide-linked 3-nitrophenyl ethylidene moiety at position 2.

Propriétés

Numéro CAS |

634898-57-0 |

|---|---|

Formule moléculaire |

C22H23N5O4 |

Poids moléculaire |

421.4 g/mol |

Nom IUPAC |

3-[4-(2-methylpropoxy)phenyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H23N5O4/c1-14(2)13-31-19-9-7-16(8-10-19)20-12-21(25-24-20)22(28)26-23-15(3)17-5-4-6-18(11-17)27(29)30/h4-12,14H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ |

Clé InChI |

OGQXLMDPRQVYNK-HZHRSRAPSA-N |

SMILES isomérique |

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] |

SMILES canonique |

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

Substitution with Isobutoxyphenyl Group: The next step involves the introduction of the 4-isobutoxyphenyl group. This can be done through a nucleophilic substitution reaction where the pyrazole ring is reacted with a suitable isobutoxyphenyl halide.

Formation of the Carbohydrazide: The pyrazole derivative is then converted to the carbohydrazide by reacting with hydrazine hydrate.

Condensation with 3-Nitrobenzaldehyde: Finally, the carbohydrazide is condensed with 3-nitrobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxyphenyl and nitrophenyl groups.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the isobutoxyphenyl and nitrophenyl groups.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Halogenated derivatives of the aromatic rings.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal properties are of great interest. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Lipophilicity and Solubility

- The isobutoxy group in the target compound increases logP compared to methoxy (Analog 1) or unsubstituted phenyl analogs, suggesting improved membrane permeability .

- The nitro group in the target compound and Analog 1 may reduce aqueous solubility due to electron withdrawal, whereas pyridyl (Analog 3) or thienyl (Analog 2) substituents enhance solubility in polar solvents .

Reactivity and Stability

- Halogenated analogs (e.g., Analog 2 with Cl, Analog 3 with Br) exhibit enhanced stability and resistance to metabolic degradation .

Activité Biologique

5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their applications in medicinal chemistry due to their anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, emphasizing its pharmacological potential based on various studies.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Molecular docking studies suggest that 5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can effectively scavenge free radicals, thus protecting cells from oxidative stress . This property is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound has shown promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, it has been noted that compounds with nitro groups often enhance cytotoxicity against cancer cells .

Toxicity Profile

While the compound exhibits promising biological activities, it is essential to consider its toxicity. According to PubChem data, it is classified as toxic if swallowed, indicating that safety assessments are necessary before clinical applications .

Case Studies

Case Study 1: Antioxidant Evaluation

A study conducted on similar pyrazole compounds demonstrated their ability to reduce oxidative stress in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels upon treatment with the compound, highlighting its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory pathways, the compound was shown to inhibit the expression of pro-inflammatory cytokines in macrophages. This suggests a mechanism where the compound could modulate immune responses effectively.

Comparative Analysis

The following table summarizes the biological activities of 5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide compared to other pyrazole derivatives:

| Biological Activity | Compound | Activity Level |

|---|---|---|

| Antioxidant | 5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide | High |

| Other Pyrazoles | Moderate | |

| Anti-inflammatory | 5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide | High |

| Other Pyrazoles | Variable | |

| Anticancer | 5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide | Promising |

| Other Pyrazoles | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.